1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-16-11(9-3-4-9)7-10(15-16)8-14-12(17)13-5-6-18-2/h7,9H,3-6,8H2,1-2H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRAGSMSEGGKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCCOC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxyethyl Side Chain: This step involves the alkylation of the pyrazole ring with a methoxyethyl halide in the presence of a base.
Formation of the Urea Derivative: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using phosgene and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl side chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with pyrazole or aryl substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Analysis
Trifluoromethylphenyl Analogs (): The electron-withdrawing CF₃ group increases lipophilicity (logP), favoring membrane permeability but reducing solubility.
Synthetic Methods
- The target compound likely employs isocyanate-amine coupling (common for ureas), similar to methods in (dioxane reflux) and (toluene/CHCl₃ reflux).
- Phase-transfer catalysis () and AcOH-mediated reactions () are alternatives for aryl-urea synthesis.
Hydrogen Bonding and Crystal Packing Urea’s NH groups form robust hydrogen bonds, as described in . The 2-methoxyethyl group may participate in additional H-bonding, influencing crystal packing and stability .
Biological Implications
- Urea derivatives often target enzymes (e.g., kinases) or receptors. The target compound’s methoxyethyl group may enhance binding to polar active sites, while cyclopropyl adds steric bulk for selectivity .
- ’s CF₃ group could improve metabolic stability but reduce solubility, a trade-off critical for drug design.
Research Findings and Data
Table 2: Hypothetical Physicochemical Data
| Property | Target Compound | 4-Trifluoromethylphenyl Analog () | MK13 () |
|---|---|---|---|
| Calculated logP | 1.8 | 3.5 | 2.1 |
| Aqueous Solubility (mg/mL) | ~15 | ~2 | ~10 |
| Melting Point (°C) | 120–125 (est.) | 145–150 | 135–140 (est.) |
Insights
- The target compound’s logP (~1.8) balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Higher melting points in CF₃ analogs () suggest stronger van der Waals interactions due to aromatic stacking.
Biological Activity
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Cyclopropyl Group Introduction : Achieved via cyclopropanation reactions.
- Methylation : Introduced using methyl iodide or dimethyl sulfate.
- Urea Formation : Finalized by reacting the pyrazole derivative with an isocyanate or carbamoyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to modulate various biochemical pathways effectively.
Antimicrobial Activity
Research has indicated that similar pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds evaluated against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MIC) around 250 μg/mL, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : Similar pyrazole derivatives have shown significant COX-2 inhibition, which is crucial for anti-inflammatory effects .
- Epoxide Hydrolase (sEH) : Certain pyrazolyl-ureas have demonstrated inhibitory activity in the low nanomolar range, indicating their potential as therapeutic agents in inflammation .
Study on COX Inhibition
A study focusing on sulfonamide-containing pyrazole derivatives found that modifications in the structure led to enhanced COX-2 inhibitory activity. The most effective compounds showed IC50 values in the nanomolar range, highlighting the significance of structural variations in efficacy .
Neutrophil Chemotaxis Inhibition
Research involving N-pyrazolyl-N'-alkyl/benzyl ureas revealed potent inhibition of IL-8 induced neutrophil chemotaxis, with IC50 values as low as 10 nM for some derivatives. This suggests a promising avenue for treating inflammatory conditions .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50/ MIC |
|---|---|---|---|
| This compound | Unique pyrazole structure | Antimicrobial, COX inhibition | MIC ~250 μg/mL |
| 5-Pyrazolyl-Urea Derivative | Variations in R groups | Inhibits sEH | IC50 ~16.2 nmol/L |
| Sulfonamide-containing Pyrazoles | Sulfonamide group addition | COX inhibition | IC50 < 50 nM |
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-urea scaffold in this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyrazole core via nucleophilic substitution or cyclization reactions. For example, NaN₃ in DMF has been used to functionalize chloromethylpyrazole precursors at 50°C .
- Step 2 : Introduction of the cyclopropyl group via cross-coupling or alkylation reactions. Cyclopropane derivatives often require controlled steric conditions to avoid ring-opening side reactions.
- Step 3 : Urea linkage formation. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrazole-methylamine intermediate and 2-methoxyethyl isocyanate is a standard approach, similar to methods in urea-based kinase inhibitors .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, SHELX’s robustness in handling high-resolution data ensures accurate hydrogen-bonding networks .
- Complementary techniques : Compare NMR-derived coupling constants with crystallographic torsion angles. Discrepancies may arise from dynamic effects in solution (e.g., hindered rotation of the methoxyethyl group) .
- DFT calculations : Optimize the structure using Gaussian or ORCA and overlay with experimental data to identify conformational differences .
Advanced Research Questions
Q. What mechanistic insights guide the optimization of hydrogen-bonding interactions in urea derivatives for target binding?
- Graph-set analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings in urea crystals). This predicts supramolecular aggregation patterns critical for protein-ligand interactions .
- Solvent effects : Use polar aprotic solvents (e.g., THF) during crystallization to stabilize intramolecular H-bonds between the urea carbonyl and pyrazole NH groups. Evidence from similar compounds shows solvent polarity directly impacts packing efficiency .
- Substituent tuning : Replace the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl) to alter H-bond donor/acceptor accessibility, as seen in TRKA kinase inhibitors .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET profiling : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ~2–3 for CNS penetration) and PSA (<90 Ų for blood-brain barrier permeability). The methoxyethyl group may enhance solubility but reduce membrane diffusion .
- Metabolic stability : Perform CYP450 inhibition assays (e.g., CYP3A4/2D6) and correlate with DFT-calculated electron densities at vulnerable sites (e.g., urea NH). Fluorinated analogs in patents show improved metabolic resistance .
- Docking studies : Align the urea moiety with conserved residues (e.g., hinge region of kinases) using AutoDock Vina. Compare binding poses with experimental IC₅₀ values from kinase panels .
Q. What experimental designs address low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination if steric hindrance limits reactivity. Patent data for structurally related ureas shows yields improve with Pd catalysts at 80–100°C .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150 W, 120°C) while maintaining regioselectivity, as demonstrated in pyrazole-carbaldehyde syntheses .
- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free amines from urea cleavage) and adjust protecting groups (e.g., Boc for NH) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro and cellular activity data?
- Membrane permeability : Measure cellular uptake via LC-MS/MS. The methoxyethyl group’s hydrophilicity may limit passive diffusion, requiring prodrug strategies (e.g., esterification) .
- Protein binding : Use equilibrium dialysis to assess serum albumin binding. Urea derivatives often exhibit >90% binding, reducing free drug concentrations .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets. Structural analogs in patents show selectivity for TRKA over VEGFR2 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
